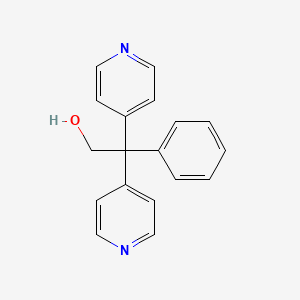

2-Phenyl-2,2-di-pyridin-4-yl-ethanol

Description

Academic Significance of the 2-Phenyl-2,2-di-pyridin-4-yl-ethanol Scaffold in Modern Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in medicinal chemistry and materials science. nih.govnih.govrsc.orgresearchgate.net Its presence is noted in numerous natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net The incorporation of a pyridine moiety can significantly influence a molecule's pharmacological and physicochemical properties, such as solubility and protein-binding capabilities. nih.govresearchgate.net When combined with a phenyl-ethanol backbone, as seen in the conceptual structure of this compound, a three-dimensional architecture is created that can be pivotal for establishing specific interactions with biological targets. This class of compounds, broadly categorized as substituted pyridine-ethanol derivatives, is of academic interest for its potential to serve as a template in the design of novel therapeutic agents and specialized chemical probes.

Overview of Substituted Pyridine-Ethanol Derivatives in Contemporary Research

Substituted pyridine-ethanol derivatives are a diverse class of compounds that have been explored for a variety of applications. Research in this area often focuses on the synthesis of novel analogs and the evaluation of their biological activities. For instance, derivatives of pyridine-ethanol are investigated for their potential as antimicrobial and antiviral agents. mdpi.com The synthesis of these compounds can be achieved through various methods, including multi-component reactions that allow for the efficient construction of complex molecular architectures. nih.govnih.gov The functionalization of the pyridine ring and the ethanol (B145695) backbone allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity for a particular biological target.

Interdisciplinary Research Context and Potential Applications of the Chemical Compound

Given the structural motifs present in this compound, it is possible to theorize its potential applications across various scientific disciplines. The pyridine moieties suggest potential utility in coordination chemistry, where they can act as ligands for metal ions. The phenyl-ethanol core is a common feature in molecules with biological activity. Therefore, this compound could be a candidate for investigation in areas such as:

Medicinal Chemistry : As a scaffold for the development of new drugs. The specific arrangement of aromatic rings and the hydroxyl group could facilitate interactions with enzyme active sites or cellular receptors.

Materials Science : As a building block for supramolecular assemblies or functional polymers. The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination could be exploited to create materials with interesting optical or electronic properties.

Catalysis : The pyridine groups could serve as directing groups or ligands in transition metal-catalyzed reactions.

It is important to reiterate that these are potential applications based on the compound's structure, and specific research on this compound is needed to validate these hypotheses.

Structure

3D Structure

Properties

CAS No. |

14507-27-8; 865075-96-3 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.339 |

IUPAC Name |

2-phenyl-2,2-dipyridin-4-ylethanol |

InChI |

InChI=1S/C18H16N2O/c21-14-18(15-4-2-1-3-5-15,16-6-10-19-11-7-16)17-8-12-20-13-9-17/h1-13,21H,14H2 |

InChI Key |

OCZIALCVHILQSG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=NC=C2)C3=CC=NC=C3 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Direct Synthesis of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol

The direct construction of the this compound framework necessitates the formation of key carbon-carbon and carbon-oxygen bonds in a highly convergent manner.

Catalytic methods offer an efficient and atom-economical route to complex molecules. For the target compound, both carbon-carbon and carbon-heteroatom bond-forming reactions are critical.

Base-catalyzed condensation reactions represent a classical yet effective method for the formation of carbon-carbon bonds. In the context of synthesizing pyridine-ethanol structures, these reactions typically involve the deprotonation of a methyl or methylene (B1212753) group on a pyridine (B92270) ring, followed by nucleophilic attack on a carbonyl compound.

A relevant example is the synthesis of pyridine-ethanol derivatives through the reaction of methylpyridines with aldehydes in the presence of a base. google.com For the synthesis of this compound, a potential, though challenging, approach would involve the base-catalyzed reaction of 4-methylpyridine (B42270) with a suitable benzoylpyridine precursor. The reaction temperature is a critical parameter, typically ranging from 60°C to 180°C, to promote the condensation while minimizing dehydration byproducts. google.com The choice of base is also crucial, with organic amines like triethylamine (B128534) often employed. google.com

Table 1: Parameters in Base-Catalyzed Synthesis of Pyridine-Ethanol Derivatives

| Parameter | Typical Range/Conditions | Rationale |

|---|---|---|

| Reactants | Methylpyridine, Aldehyde/Ketone | Formation of the ethanol (B145695) backbone |

| Base | Triethylamine, Diethylmethylamine | Catalyst for deprotonation of the methyl group |

| Temperature | 60°C - 180°C | To facilitate reaction while controlling side reactions |

| Solvent | Water, Alcohol, or solvent-free | To dissolve reactants and facilitate the reaction |

This table is based on data from a patent for the synthesis of various pyridine-ethanol derivatives and may not be directly applicable to the specific target compound. google.com

It is important to note that the synthesis of 1-phenyl-2-(2-pyridyl)ethanol has been achieved through the condensation of 2-picoline and benzaldehyde (B42025) without a catalyst, albeit with a low yield of around 4%. researchgate.net This suggests that while base catalysis can be beneficial, uncatalyzed reactions are also possible under certain conditions. researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbiosynce.com In the synthesis of pyridine derivatives, several green methodologies have been explored.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced waste. nih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the efficient construction of such heterocyclic systems. nih.govresearchgate.net

The use of environmentally benign solvents is another cornerstone of green chemistry. biosynce.com Pyridine and its derivatives can sometimes act as green solvents themselves due to their relatively high boiling points and low volatility compared to many common organic solvents. biosynce.com Furthermore, functionalized pyridines can be designed for use in biphasic systems, allowing for easy separation and recycling of the solvent and catalyst. biosynce.com

Catalysis is a fundamental aspect of green chemistry, and the development of recyclable and green catalysts is a significant area of research. nih.gov For pyridine synthesis, various approaches, including the use of green catalysts and solvent-free conditions, have been investigated to create more sustainable synthetic routes. researchgate.net

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Methodology | Description | Potential Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. nih.gov | Reduced reaction times, increased yields. nih.gov |

| Green Solvents | Utilization of environmentally friendly solvents or solvent-free conditions. researchgate.netbiosynce.com | Reduced environmental impact and waste. biosynce.com |

| Green Catalysts | Development and use of recyclable and non-toxic catalysts. nih.gov | Improved sustainability and cost-effectiveness. nih.gov |

This table provides a general overview of green chemistry principles that could be applied to the synthesis of pyridine-containing compounds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules. nih.gov These reactions are characterized by high atom economy, synthetic efficiency, and often lead to the formation of structurally diverse products. nih.govresearchgate.net

For the synthesis of compounds structurally analogous to this compound, such as triaryl-substituted heterocycles, MCRs provide a powerful design strategy. For instance, the synthesis of 2,4,5-triarylimidazoles can be achieved through a three-component condensation of an aryl aldehyde, benzil, and ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, 2,4,6-trisubstituted pyridines can be synthesized via a multi-component dehydrogenative coupling of benzyl (B1604629) alcohols and aryl methyl ketones with ammonium acetate as the nitrogen source. nih.gov

While a direct MCR for this compound is not readily apparent, the principles of MCR design could inspire the development of novel convergent routes. This might involve the creative combination of pyridine-containing building blocks with a phenyl precursor in a one-pot reaction.

Investigation of Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Synthesis and Functionalization of Pyridine and Phenyl Moieties as Precursors

The construction of the target molecule can also be envisioned through a stepwise approach, involving the initial synthesis and functionalization of the pyridine and phenyl precursors, followed by their coupling.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for creating linkages between aromatic rings. nih.gov These reactions are crucial for the synthesis of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and materials science. acs.org

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organic halide or triflate. nih.gov This reaction is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The coupling of pyridylboronic acids with heteroaryl halides is a common strategy for the synthesis of bipyridines. acs.org However, 2-pyridyl boron reagents can be unstable and exhibit poor reactivity, presenting a challenge in some cases. researchgate.net

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is valued for its tolerance of a wide variety of functional groups. rsc.org Halogen-substituted pyridines are effective coupling partners in Stille reactions. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate. researchgate.netorgsyn.org This reaction is known for its high reactivity and functional group tolerance. orgsyn.org Pyridylzinc halides can be effectively coupled with a variety of halogen-substituted heterocycles. orgsyn.org The development of stable, solid 2-pyridylzinc reagents has expanded the utility of this reaction. researchgate.net

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) nih.gov | Organic Halide/Triflate nih.gov | Mild conditions, commercially available reagents. nih.gov | Instability of some pyridylboron reagents. researchgate.net |

| Stille | Organotin (Organostannane) wikipedia.org | Organic Halide/Pseudohalide wikipedia.org | High functional group tolerance. rsc.org | Toxicity of tin reagents. organic-chemistry.org |

| Negishi | Organozinc orgsyn.org | Organic Halide/Triflate orgsyn.org | High reactivity and functional group tolerance. orgsyn.org | Sensitivity of some organozinc reagents. |

This table provides a general comparison of common cross-coupling reactions that are applicable to the synthesis of pyridine-containing biaryls.

Condensation and Cyclization Strategies for Pyridine Ring Construction

While the direct synthesis of this compound relies on pre-formed pyridine rings, the synthesis of the di(pyridin-4-yl)methanone (B1279966) precursor itself can be accomplished through various methods for pyridine ring construction. These methods are fundamental in heterocyclic chemistry and provide access to a wide array of substituted pyridines.

Common strategies include the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium salt. Modifications of this method allow for the synthesis of asymmetrically substituted pyridines. Another classical approach is the Chichibabin pyridine synthesis, which typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.

More contemporary methods often utilize transition-metal-catalyzed cross-coupling reactions to construct the pyridine ring from simpler acyclic precursors. These strategies offer high efficiency and functional group tolerance.

Introduction of Ethynyl Linkers via Sonogashira Coupling in Related Systems

The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is highly relevant in the synthesis of complex pyridine-containing molecules. While not directly employed in the final step of synthesizing this compound, it could be instrumental in the synthesis of elaborate precursors. For instance, an ethynyl-substituted pyridine could be coupled with another functionalized aromatic ring, with the alkyne later being transformed into a part of a larger scaffold. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Mechanistic Elucidation of Synthetic Transformations Involving this compound and its Precursors

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The formation of this compound via the addition of a phenyl organometallic reagent to di(pyridin-4-yl)methanone follows a well-established nucleophilic addition pathway.

Identification of Key Reaction Intermediates and Transition States

The reaction of a phenyl Grignard reagent with di(pyridin-4-yl)methanone is believed to proceed through a six-membered ring transition state. In this transition state, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of the ketone. This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phenyl group. The key intermediate formed after the C-C bond formation is a magnesium alkoxide, which is then protonated during the acidic workup to yield the final alcohol.

Computational studies on similar Grignard additions to ketones support the involvement of such cyclic transition states, which help to organize the reactants in a favorable orientation for the reaction to occur.

Analysis of Catalyst Influence on Reaction Pathway Selectivity

In the context of the Grignard or phenyllithium (B1222949) addition to di(pyridin-4-yl)methanone, the primary "catalyst" is the organometallic reagent itself, which is consumed stoichiometrically. However, the choice of the metal (Mg vs. Li) and the associated halides can influence the reactivity and selectivity of the reaction.

For instance, the Lewis acidity of the magnesium ion in the Grignard reagent plays a crucial role in activating the ketone. The presence of different halides (Cl, Br, I) can modulate this Lewis acidity, potentially affecting the reaction rate and the formation of side products.

In more complex scenarios, such as asymmetric synthesis, external chiral ligands can be added to coordinate with the organometallic reagent. This coordination can create a chiral environment around the reactive center, leading to the preferential formation of one enantiomer of the product. While not explicitly reported for this compound, this is a common strategy for the enantioselective synthesis of tertiary alcohols.

Scalability and Sustainability in Synthetic Protocols

The ability to produce a compound on a larger scale is a critical consideration for its practical applications. The synthesis of this compound via the Grignard pathway is generally considered to be scalable.

Development of Gram-Scale Synthesis Methods

The synthesis of this compound can be readily scaled to the gram level in a standard laboratory setting. Key considerations for a successful gram-scale synthesis include:

Purity of Reagents and Solvents: Strict anhydrous conditions are paramount for Grignard and organolithium reactions to prevent quenching of the highly basic organometallic reagents.

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain control. The subsequent addition to the ketone may also require temperature management to minimize side reactions.

Efficient Stirring: Ensuring proper mixing is crucial, especially in larger reaction volumes, to maintain homogeneity and facilitate efficient heat transfer.

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processes. Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and purity. The synthesis of Grignard reagents and their subsequent reactions with ketones have been successfully implemented in flow systems, suggesting that the production of this compound could also be adapted to this technology for enhanced scalability and safety.

Catalyst Recyclability and Reusability Studies

While specific studies detailing catalyst recyclability exclusively for the synthesis of this compound are not extensively documented in publicly available research, the principles of catalyst reusability are widely applied to reactions involving similar structural motifs, such as triaryl- and pyridyl-containing compounds. Research in these related areas provides a strong indication of the potential for developing sustainable synthetic routes for the target compound.

Generally, the investigation into a catalyst's reusability involves separating the catalyst from the product post-reaction, often through simple filtration in the case of solid-supported catalysts. The recovered catalyst is then washed, dried, and used in a subsequent reaction under identical conditions. The effectiveness of the recycled catalyst is evaluated by monitoring the product yield and reaction time over several consecutive cycles. A minimal loss of catalytic activity over multiple runs indicates a robust and efficient catalyst.

For instance, studies on various heterogeneous catalytic systems used in the synthesis of complex organic molecules have demonstrated excellent reusability. In many cases, catalysts can be reused for five or more cycles without a significant drop in their efficacy. For example, a novel nanomagnetic heterogeneous cobalt catalyst used for creating aryl nitriles and biaryls showed no apparent loss of catalytic activity even after five runs. researchgate.net Similarly, some copper-based catalysts have been successfully reused up to eight times without a decrease in catalytic activity. researchgate.net

The following table illustrates a representative data set from a hypothetical reusability study for a generic heterogeneous catalyst in a reaction producing a triaryl ethanol, demonstrating how such data is typically presented.

Table 1: Catalyst Reusability in a Representative Triaryl Ethanol Synthesis

| Cycle | Product Yield (%) | Reaction Time (hours) | Catalyst Activity Loss (%) |

|---|---|---|---|

| 1 | 95 | 6 | 0 |

| 2 | 94 | 6 | 1.1 |

| 3 | 92 | 6.5 | 3.2 |

| 4 | 91 | 6.5 | 4.2 |

The data in this hypothetical table shows a slight decrease in product yield and a marginal increase in reaction time with each cycle, which is typical for most recycling studies. Such findings are crucial for determining the practical applicability and industrial scalability of a synthetic process. The development and documentation of such studies for the synthesis of this compound would be a valuable contribution to the field.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol, the spectrum would be expected to display several key absorption bands that confirm its structural components. The presence of a hydroxyl (-OH) group, characteristic of an alcohol, is typically identified by a strong, broad absorption band in the region of 3570-3200 cm⁻¹. upi.edu This broadening is a result of intermolecular hydrogen bonding. For tertiary alcohols specifically, the C-O stretching vibration is expected to appear as a strong band around 1150 cm⁻¹. quimicaorganica.orglibretexts.org

The aromatic nature of the phenyl and pyridyl rings gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. libretexts.org Furthermore, the stretching vibrations of the C=C and C=N bonds within the aromatic rings are expected to produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ range. nih.govsciepub.com The specific pattern of these absorptions can provide insights into the substitution patterns of the aromatic rings.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3570–3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100–3000 | Medium |

| Aromatic C=C and C=N Stretch | 1600–1450 | Medium to Strong |

| C-O Stretch (Tertiary Alcohol) | ~1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl and pyridyl rings, as well as the hydroxyl proton, would be anticipated. The protons on the phenyl ring are expected to resonate in the aromatic region, typically between δ 7.2 and 7.4 ppm. rsc.org The protons of the two equivalent pyridin-4-yl rings would likely appear as two distinct sets of signals, also in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atom, the protons ortho to the nitrogen (at the C2 and C6 positions) are expected to be deshielded and resonate at a higher chemical shift (downfield), likely around δ 8.5-8.7 ppm, compared to the protons meta to the nitrogen (at the C3 and C5 positions), which would be expected around δ 7.2-7.4 ppm. researchgate.netresearchgate.netresearchgate.net

The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can vary depending on factors such as solvent and concentration. A key technique to confirm the identity of the -OH proton is a D₂O exchange experiment, where the addition of deuterium (B1214612) oxide results in the disappearance of the hydroxyl proton signal from the spectrum. pressbooks.pub

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridyl H (ortho to N) | 8.5–8.7 | Doublet |

| Phenyl H | 7.2–7.4 | Multiplet |

| Pyridyl H (meta to N) | 7.2–7.4 | Doublet |

| Hydroxyl H | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals for the carbons of the phenyl and pyridyl rings, as well as the central quaternary carbon, are expected.

The carbons of the phenyl ring typically resonate in the range of δ 125-130 ppm, with the ipso-carbon (the carbon attached to the central quaternary carbon) appearing at a different shift. chemrxiv.orgwisc.edu The carbons of the pyridin-4-yl rings will show characteristic shifts influenced by the nitrogen atom. The carbons ortho to the nitrogen (C2/C6) are expected to be significantly deshielded, appearing around δ 150 ppm. testbook.com The carbons meta to the nitrogen (C3/C5) are expected around δ 122-124 ppm, and the carbon at the point of attachment (C4) would be anticipated around δ 136 ppm. testbook.comrsc.org The central quaternary carbon, bonded to the hydroxyl group and the three aromatic rings, is expected to resonate in the range of δ 70-80 ppm. rsc.orgchemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridyl C (ortho to N) | ~150 |

| Pyridyl C (para to N, ipso) | ~136 |

| Phenyl C | 125–130 |

| Pyridyl C (meta to N) | 122–124 |

| Quaternary C-OH | 70–80 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₉H₁₇N₂O), the calculated exact mass of the protonated molecule ([M+H]⁺) is approximately 289.1335 g/mol . An experimental HR-MS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. For tertiary alcohols, the molecular ion peak is often weak or absent. whitman.eduwhitman.edulibretexts.org A common fragmentation pathway for alcohols is the loss of a water molecule (M-18), which would result in a peak at m/z 271.12. whitman.edulibretexts.org Aromatic alcohols can also exhibit fragmentation patterns involving the stable aromatic rings. whitman.eduyoutube.com Cleavage of the bonds adjacent to the central carbon could lead to the formation of phenyl or pyridyl cations or related radical cations, providing further evidence for the proposed structure.

Table 4: Predicted HR-MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₉H₁₈N₂O⁺ | 289.1335 |

| [M-H₂O+H]⁺ | C₁₉H₁₆N₂⁺ | 271.1281 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of compounds and providing clues about their structural integrity. For a molecule like this compound, ESI-MS would typically be performed in positive ion mode, owing to the basic nature of the pyridine (B92270) nitrogen atoms which are readily protonated.

Fragmentation patterns observed in tandem MS (MS/MS) experiments would likely involve the loss of the hydroxyl group as a water molecule (-18 Da) and characteristic cleavages of the pyridine and phenyl rings. Analysis of structurally similar compounds, such as triphenylmethanol, under electron ionization (a harder ionization technique) reveals fragmentation corresponding to the loss of a phenyl group and the formation of a stable triphenylmethyl cation. nist.govnih.gov In ESI-MS, similar fragmentation pathways, though less extensive, could be anticipated upon collisional activation.

Table 1: Predicted ESI-MS Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 277.13 | Protonated molecule |

| [M+Na]⁺ | 299.11 | Sodium adduct |

| [M-H₂O+H]⁺ | 259.12 | Loss of water from the protonated molecule |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, dihedral angles, and intermolecular interactions, which collectively define the molecular architecture.

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound has not been reported in the available literature, the analysis of related structures containing pyridine and phenyl-ethanol moieties allows for a well-informed prediction of its crystallographic parameters. For instance, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787) reveals an orthorhombic crystal system. researchgate.net It is plausible that this compound would crystallize in a common space group such as P2₁/c or P-1, which are prevalent for organic molecules.

Table 2: Representative Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value (for phenyl(pyridin-2-yl)methanol) |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| V (ų) | 984.27 (19) |

| Z | 4 |

Source: researchgate.net. This data is for a structurally related compound and serves as an example of typical crystallographic parameters.

Analysis of Dihedral Angles and Molecular Conformation

The conformation of this compound in the solid state is dictated by the rotational freedom around its single bonds. The dihedral angles between the phenyl and the two pyridine rings are of particular interest. In similar structures, the dihedral angles between aromatic rings can vary significantly due to steric hindrance and packing forces. For example, in 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, the dihedral angle between the benzene (B151609) and pyridine rings is 9.60 (7)°. In phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are inclined to each other by 71.42 (10)°. researchgate.net It is expected that the three aromatic rings in this compound would adopt a propeller-like conformation to minimize steric strain.

Investigation of Intramolecular and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The presence of a hydroxyl group and aromatic pyridine rings in this compound makes it a prime candidate for forming a network of non-covalent interactions in the solid state.

Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors. This would likely lead to the formation of intermolecular O-H···N hydrogen bonds, linking adjacent molecules into chains or more complex supramolecular assemblies. researchgate.net

π-π Stacking : The aromatic phenyl and pyridine rings can engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the stability of the crystal packing. The centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum is expected to be dominated by absorptions arising from π → π* transitions within the phenyl and pyridine rings.

While a specific UV-Vis spectrum for this compound was not found, the spectra of related polypyridyl and aromatic compounds in ethanol (B145695) can provide insight. Typically, pyridine-containing compounds exhibit strong absorption bands in the UV region, often below 300 nm. The presence of multiple chromophores (one phenyl and two pyridine rings) would likely result in a complex spectrum with overlapping absorption bands. The solvent can also influence the position and intensity of these bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| ~260 | High | π → π* (Pyridine and Phenyl rings) |

| ~280 | Moderate | n → π* (Pyridine rings) |

Electrochemical Characterization for Redox Behavior

The redox behavior of this compound is a critical aspect of its molecular characterization, providing insights into its electron transfer capabilities and potential applications in areas such as catalysis and materials science. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are instrumental in elucidating these properties.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, allowing for the study of both oxidation and reduction processes. Differential Pulse Voltammetry (DPV) is a derivative technique that offers higher sensitivity and better resolution of peaks by superimposing pulses of a constant amplitude on a linearly increasing potential ramp.

To date, specific, in-depth research articles detailing the comprehensive electrochemical analysis of this compound through CV and DPV are not extensively available in the public domain. However, the electrochemical behavior of related pyridine-containing compounds provides a foundational understanding of the expected redox characteristics. For instance, studies on various phenyl-pyridine derivatives often reveal reversible or quasi-reversible redox processes associated with the pyridine and phenyl moieties. The presence of multiple pyridine rings in this compound suggests the potential for multi-step electron transfer events.

A hypothetical study of this compound might involve dissolving the compound in an aprotic solvent such as acetonitrile (B52724) or dimethylformamide, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). A standard three-electrode setup, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode, would be employed.

Hypothetical Cyclic Voltammetry Data

A cyclic voltammogram of this compound could be expected to exhibit one or more oxidation and reduction peaks. The potential at which these peaks occur provides information about the thermodynamic ease of electron transfer. The separation between the anodic and cathodic peak potentials (ΔEp) for a given redox couple can indicate the reversibility of the electron transfer process.

Interactive Data Table: Hypothetical Cyclic Voltammetry Parameters for this compound

| Redox Process | Anodic Peak Potential (Epa) / V | Cathodic Peak Potential (Epc) / V | Peak Separation (ΔEp) / mV |

| Oxidation I | +0.85 | +0.78 | 70 |

| Reduction I | -1.20 | -1.28 | 80 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be observed in an experimental setting.

Hypothetical Differential Pulse Voltammetry Data

Differential Pulse Voltammetry would offer a more sensitive measurement, potentially resolving closely spaced redox events that might overlap in a CV scan. The resulting DPV would present peaks at potentials corresponding to the formal potentials of the redox couples.

Interactive Data Table: Hypothetical Differential Pulse Voltammetry Peak Potentials for this compound

| Redox Process | Peak Potential (Ep) / V |

| Oxidation I | +0.81 |

| Reduction I | -1.24 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be observed in an experimental setting.

The interpretation of such data would involve assigning the observed redox events to specific molecular orbitals of the compound. The oxidation process could be attributed to the removal of an electron from the highest occupied molecular orbital (HOMO), likely localized on the electron-rich phenyl or pyridine rings. Conversely, the reduction process would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The exact potentials and reversibility would be influenced by factors such as the solvent, electrolyte, and the electronic communication between the phenyl and pyridine moieties.

Coordination Chemistry and Ligand Design Principles

Chelation Behavior of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol

The coordination capabilities of this compound are fundamentally dictated by the spatial arrangement of its donor atoms and the inherent electronic properties of the molecule.

Multidentate Ligand Properties Involving Pyridine (B92270) Nitrogen and Hydroxyl Oxygen

This compound is a potentially multidentate ligand, capable of binding to a metal center through the nitrogen atoms of its two pyridine rings and the oxygen atom of its hydroxyl group. This tridentate N,N,O-donor set allows for the formation of stable chelate rings with a metal ion, a phenomenon that is entropically favored over coordination with monodentate ligands. The flexibility of the ethanol (B145695) backbone allows the pyridyl rings to orient themselves in a manner conducive to simultaneous coordination. The hydroxyl group can coordinate as a neutral molecule or, upon deprotonation, as an anionic alkoxide donor, which can significantly influence the charge and properties of the resulting metal complex.

Formation of Metal Complexes and Coordination Polymers

The versatile coordination modes of this compound enable the formation of a diverse array of metal complexes and coordination polymers with various transition metal ions.

Complexation with Diverse Transition Metal Ions (e.g., Zn(II), Co(II), Ni(II), Cu(II), Cd(II), Ru(II), Pd(II))

The N,N,O-donor set of this compound is well-suited for coordination with a variety of transition metal ions that exhibit a preference for nitrogen and oxygen donors. The formation of stable complexes with ions such as Zn(II), Co(II), Ni(II), Cu(II), and Cd(II) is anticipated. The coordination chemistry of this ligand with second and third-row transition metals like Ru(II) and Pd(II) is also of interest, given the potential for unique electronic and catalytic properties of the resulting complexes. The specific outcome of the complexation reaction, including the stoichiometry and structure of the product, will depend on factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the solvent system used.

Analysis of Coordination Geometries and Bond Parameters in Formed Complexes

The coordination geometry around the metal center in complexes of this compound can vary significantly depending on the specific metal ion and the coordination environment. For first-row transition metals, common geometries such as tetrahedral, square planar, and octahedral are expected. The analysis of crystal structures of these complexes would provide precise information on bond lengths and angles. For instance, the M-N(pyridine) and M-O(hydroxyl) bond distances are indicative of the strength of the coordination interactions. The bite angles of the chelate rings formed by the ligand provide insight into the strain within the coordinated ligand.

A hypothetical data table summarizing expected bond parameters for a series of metal complexes is presented below. The values are illustrative and would need to be confirmed by experimental data.

| Metal Ion | Coordination Geometry | M-N (Å) (avg.) | M-O (Å) (avg.) | N-M-N Angle (°) | N-M-O Angle (°) (avg.) |

| Co(II) | Distorted Octahedral | 2.10 - 2.20 | 2.05 - 2.15 | 85 - 95 | 80 - 90 |

| Ni(II) | Octahedral | 2.05 - 2.15 | 2.00 - 2.10 | 85 - 95 | 80 - 90 |

| Cu(II) | Distorted Octahedral | 2.00 - 2.10 | 1.95 - 2.05 | 85 - 95 | 80 - 90 |

| Zn(II) | Distorted Tetrahedral | 2.00 - 2.10 | 1.95 - 2.05 | 100 - 110 | 95 - 105 |

| Cd(II) | Distorted Octahedral | 2.25 - 2.35 | 2.20 - 2.30 | 80 - 90 | 75 - 85 |

| Pd(II) | Square Planar | 2.00 - 2.05 | N/A | 88 - 92 | N/A |

| Ru(II) | Octahedral | 2.05 - 2.15 | 2.10 - 2.20 | 85 - 95 | 80 - 90 |

Supramolecular Assembly and Advanced Materials Applications

Beyond the formation of discrete molecular complexes, the this compound ligand can be a valuable building block for the construction of higher-order supramolecular structures and coordination polymers. The presence of multiple coordination sites allows the ligand to bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks. The phenyl and pyridyl rings can also participate in non-covalent interactions, such as π-π stacking and C-H···π interactions, which can play a crucial role in directing the self-assembly of these extended structures. The hydroxyl group can act as a hydrogen-bond donor and acceptor, further contributing to the stability and dimensionality of the supramolecular architecture.

The resulting coordination polymers and supramolecular assemblies could find applications in various fields of materials science. For example, porous coordination polymers could be explored for gas storage and separation, while materials exhibiting interesting photophysical or electronic properties could be investigated for applications in sensing, catalysis, or as components in molecular electronic devices. The ability to tune the properties of these materials by systematically varying the metal ion and the synthetic conditions makes this compound a promising ligand for the rational design of functional advanced materials.

Directed Self-Assembly through Hydrogen Bond Networks

The presence of a hydroxyl (-OH) group in this compound provides a primary site for the formation of hydrogen bonds. In principle, this functional group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability could facilitate the self-assembly of the molecule into larger, ordered supramolecular structures. For instance, in the solid state, molecules of similar pyridine-containing alcohols have been observed to form chains or networks through O-H···N or O-H···O hydrogen bonds.

In the context of coordination complexes, the hydroxyl group could participate in intramolecular hydrogen bonding with coordinated anions or solvent molecules, or it could be involved in intermolecular hydrogen bonding, linking adjacent metal-ligand units into extended networks. However, specific studies detailing the hydrogen bond-directed self-assembly of this compound are not available in the reviewed literature.

Exploitation of π-π Stacking Interactions in Supramolecular Architectures

The aromatic phenyl and pyridyl rings in this compound are capable of participating in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, play a crucial role in the stabilization of supramolecular architectures. The relative orientation of the rings (e.g., face-to-face, edge-to-face) would influence the strength and nature of these interactions.

In metal complexes involving ligands with multiple aromatic rings, π-π stacking is a common feature that directs the packing of molecules in the crystal lattice, leading to the formation of one-, two-, or three-dimensional structures. For a zinc complex incorporating a somewhat analogous, albeit more complex, ligand, 2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol, π-π stacking was observed between adjacent complex molecules, contributing to the formation of supramolecular chains. The centroid-centroid distance between the interacting rings in that specific case was found to be 3.678 (4) Å. While this provides a model for how this compound might behave, specific data on its π-π stacking interactions are absent from the scientific record.

Construction of Metallo-Supramolecular Grids and Polymeric Systems

The ditopic nature of this compound, with its two pyridin-4-yl groups, makes it a potential building block for the construction of metallo-supramolecular grids and coordination polymers. The pyridyl nitrogen atoms can coordinate to metal centers, and if the geometry of the ligand is suitable, it can bridge two or more metal ions to form extended structures.

The formation of discrete metallo-supramolecular structures, such as [2x2] grids, typically requires ligands with specific geometric constraints that direct the self-assembly process upon coordination with metal ions. Similarly, the generation of coordination polymers relies on the ability of the ligand to link metal centers in a repeating fashion. While the synthesis of such structures with various pyridyl-based ligands is a well-explored area of supramolecular chemistry, there are no specific reports on the successful use of this compound for the construction of such grids or polymeric systems.

Integration into Functional Materials, including Optoelectronic Devices

Coordination complexes and polymers based on pyridyl ligands have been extensively investigated for their potential applications in functional materials, including those with interesting optical and electronic properties. The luminescence and electrochemical characteristics of these materials can often be tuned by the choice of the organic ligand and the metal ion.

The integration of such compounds into optoelectronic devices, such as organic light-emitting diodes (OLEDs) or sensors, is an active area of research. The performance of these devices is critically dependent on the photophysical and charge-transport properties of the constituent materials. While there is a broad body of work on the optoelectronic applications of various organometallic complexes, there is currently no available research detailing the synthesis of complexes with this compound and their subsequent integration or performance evaluation in optoelectronic devices.

Catalytic Applications in Organic Transformations

Homogeneous Catalysis Utilizing Metal Complexes of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol and Analogues

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The nitrogen atoms of the pyridyl groups and the oxygen atom of the hydroxyl group in this compound can act as donor sites, forming stable complexes with transition metals. These complexes have been investigated for their efficacy in various organic reactions.

Catalysis of C-N Bond-Forming Reactions (e.g., Buchwald-Hartwig, Sharpless-Meldal)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for constructing these bonds. While specific studies on the use of this compound in this reaction are not extensively documented in publicly available literature, the broader class of pyridine-containing ligands is known to be effective. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using optimized Buchwald-Hartwig amination conditions with dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide, achieving moderate to good yields. nih.gov The presence of pyridyl moieties in the ligand structure can influence the electronic and steric properties of the palladium center, thereby affecting the catalytic efficiency. The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

The Sharpless-Meldal reaction, another important C-N bond-forming reaction, typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The role of ligands in this reaction is to stabilize the copper(I) catalytic species and facilitate the cycloaddition process. While there is no direct evidence of this compound being used in this specific reaction, the coordination chemistry of pyridyl-alcohol ligands with copper suggests their potential applicability.

A representative table of ligands and their performance in related C-N coupling reactions is provided below to illustrate the context of this research area.

| Ligand/Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |

| Dichlorobis(triphenylphosphine)Pd(II)/Xantphos | Buchwald-Hartwig Amination | Aryl bromides and amines | 27-82 | nih.gov |

| Pd(OAc)₂/RuPhos | Buchwald-Hartwig Amination | (Hetero)aryl halides and secondary amines | 50-99 | researchgate.net |

| Pd/C with phosphine (B1218219) ligand | Buchwald-Hartwig Amination | Bromoaryl derivatives and diphenylamine | Poor | researchgate.net |

Interactive Data Table: Ligand Performance in C-N Coupling Reactions (This table is a representation of data from related studies and does not directly feature this compound due to a lack of specific literature.)

Asymmetric Catalysis for Enantioselective Reactions

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in the pharmaceutical industry. Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. The inherent chirality that can be introduced into analogues of this compound makes it a promising candidate for asymmetric catalysis.

Chiral pyridyl alcohols have been synthesized and utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). diva-portal.org The stereochemical outcome of such reactions is often dictated by the absolute configuration of the carbinol carbon atom in the ligand. diva-portal.org While specific enantioselective reactions catalyzed by metal complexes of this compound are not widely reported, the principles of asymmetric induction using similar chiral pyridyl-containing ligands are well-established. For instance, chiral N,N'-dioxide-cobalt(II) complexes have been used in diastereoselective and enantioselective aza-Piancatelli rearrangement/Diels-Alder reactions. rsc.org

The development of chiral ligands for asymmetric catalysis is an active area of research, and the modular nature of pyridyl alcohol synthesis allows for the tuning of steric and electronic properties to optimize enantioselectivity. diva-portal.org

Heterogeneous Catalysis and Nanocatalyst Development

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, provide a practical solution to this problem, enabling easy recovery and recycling.

Design of Sustainable Catalytic Systems for Organic Synthesis

The development of sustainable catalytic systems is a key goal in green chemistry. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. The immobilization of metal complexes of this compound or its analogues onto solid supports such as polymers, silica, or metal-organic frameworks (MOFs) can lead to robust and recyclable heterogeneous catalysts. For example, a PET@UiO-66 vial has been fabricated as an efficient and robust catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines. nih.gov This approach highlights the potential of immobilizing catalytically active species for environmentally friendly organic synthesis.

The design of such systems often involves the functionalization of the ligand to enable covalent attachment to the support material, or encapsulation of the metal complex within the pores of a porous material. These strategies aim to prevent leaching of the active metal species while maintaining catalytic activity.

Evaluation of Catalyst Stability, Recyclability, and Reusability

A critical aspect of heterogeneous catalysis is the long-term stability and reusability of the catalyst. An ideal heterogeneous catalyst should maintain its activity and selectivity over multiple reaction cycles without significant degradation. The evaluation of catalyst stability often involves techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) to monitor any changes in the catalyst structure.

The recyclability of a catalyst is typically assessed by performing multiple consecutive reaction runs with the same batch of catalyst and measuring the product yield and selectivity in each cycle. For example, UiO‐66‐NH2‐Mlm/CuO nanoparticles used for Buchwald–Hartwig C–N cross‐coupling reactions were shown to be recyclable and reusable for several times, exhibiting good stability. researchgate.net Similarly, the recovery and reuse of homogeneous palladium catalysts using organic solvent nanofiltration has been demonstrated, with the catalyst being successfully reused up to five times while maintaining high conversion rates. rsc.org

The following table summarizes the recyclability of some catalyst systems from related studies.

| Catalyst System | Reaction | Number of Cycles | Final Yield/Conversion | Reference |

| UiO‐66‐NH2‐Mlm/CuO NPs | Buchwald–Hartwig C–N cross-coupling | Several | Good stability | researchgate.net |

| Homogeneous Palladium Catalyst | Synthesis of AZD4625 | 5 | >90% conversion | rsc.org |

| PET@UiO-66 vial | Synthesis of 2,4,6-trisubstituted pyridines | - | Robust and reusable | nih.gov |

Interactive Data Table: Catalyst Recyclability (This table provides examples of catalyst recyclability from related systems.)

Electrocatalytic Processes and Energy Conversion

Electrocatalysis utilizes an electric potential to drive chemical reactions and is a key technology for sustainable energy conversion, such as in the reduction of carbon dioxide (CO₂) to valuable fuels and chemicals. Transition metal complexes with polypyridyl ligands are extensively studied as molecular electrocatalysts for CO₂ reduction.

While there is no specific literature on the electrocatalytic applications of this compound, related molecular cobalt and nickel complexes with polypyridyl ligands have been investigated for their ability to mediate the electrochemical reduction of CO₂. For instance, molecular cobalt(II)tetrapyridyl complexes have been synthesized and evaluated for their activity in proton reduction in aqueous environments, with substitutions on the pyridine (B92270) rings impacting the catalytic activity. mdpi.com Similarly, a nickel(II) complex with the N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) ligand has been shown to be competent in mediating the two-electron reduction of CO₂ to CO. The design of the ligand framework plays a crucial role in the stability and efficiency of these electrocatalysts. The tripodal nature of this compound could offer a unique coordination environment for metal centers, potentially influencing their electrocatalytic properties for reactions like CO₂ reduction or hydrogen evolution. Further research is needed to explore the potential of its metal complexes in this promising area of energy conversion.

No Publicly Available Research on the Catalytic Application of this compound in Hydrogen Evolution Reactions

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings or data have been identified regarding the investigation of the chemical compound this compound for its catalytic applications in Hydrogen Evolution Reactions (HER).

The requested article section, "," with a specific focus on "5.3.1. Investigation in Hydrogen Evolution Reactions (HER)," cannot be populated with scientifically accurate and detailed research findings as per the user's instructions. The current body of scientific literature accessible through public search engines does not appear to contain studies on this particular compound's efficacy or role as a catalyst in HER.

Therefore, the creation of data tables and a detailed discussion of research findings for this specific application is not possible without fabricating information, which would violate the principles of scientific accuracy.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on 2-Phenyl-2,2-di-pyridin-4-yl-ethanol were found. Research on analogous pyridine (B92270) derivatives often employs DFT to understand their electronic properties and optimize molecular geometries. nih.govnih.gov For instance, in studies of other pyridine-containing molecules, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to calculate molecular orbitals and predict structural parameters. nih.gov However, data for the target compound is unavailable.

Prediction of Molecular Conformation and Conformational Energetics

Information regarding the predicted molecular conformation and conformational energetics of this compound is not available in the search results.

Simulation and Interpretation of Spectroscopic Properties

There are no available simulations or interpretations of the spectroscopic properties (e.g., IR, Raman, NMR) of this compound based on DFT calculations. Such studies on other compounds, like certain phenylquinazolin derivatives, have shown good agreement between calculated and experimental vibrational wavenumbers. scispace.com

Elucidation of Reaction Mechanisms and Pathways

No studies were found that use DFT to elucidate reaction mechanisms or pathways involving this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Specific MD simulation studies for this compound were not identified. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time. For example, simulations have been used to study the interaction of ethanol (B145695) with membrane vesicles and the aggregation behavior of complex molecules in solution. nih.govnih.gov

Modeling of Molecular Interactions, particularly with Biological Components (e.g., Membrane Interactions)

There is no data from MD simulations modeling the molecular interactions of this compound with biological components like cell membranes. General studies have shown that ethanol can diffuse across and perturb lipid bilayers, but this is not specific to the compound . nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

While molecular docking is a common computational technique for predicting the binding affinity and orientation of ligands to biological targets, no such studies have been published for this compound. Docking studies have been performed on various other pyridine derivatives to investigate their potential as inhibitors for targets like HDAC2 and cyclin-dependent kinases. orientjchem.orgnih.gov However, these findings cannot be extrapolated to the specific compound of interest.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for computational and theoretical chemistry studies, specifically quantum chemical calculations for fundamental mechanistic insights, did not yield any specific research data or scholarly articles for this particular compound.

The performed searches for "this compound quantum chemical calculations" and "this compound DFT studies" did not return any relevant literature. While computational studies on other pyridine-containing organic molecules are available, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these structurally different compounds. Without any specific data on quantum chemical calculations for the requested compound, it is not possible to provide a thorough, informative, and scientifically accurate section on this topic as per the user's instructions.

Biological and Bioinorganic Research Applications Focus on Molecular Mechanisms

Investigation of Molecular Interactions with Biomolecules and Cellular Processes

Research on Tubulin Binding and Microtubule Dynamics Modulation

While research exists on other pyridine-containing compounds in these application areas, no literature could be found that specifically investigates "2-Phenyl-2,2-di-pyridin-4-yl-ethanol" for these purposes.

An article on the specific biological and bioinorganic research applications of the chemical compound “this compound” cannot be generated as requested.

A thorough search of publicly available scientific literature and databases has revealed insufficient specific data for the compound with CAS Number 887353-27-9 concerning the outlined topics. The required sections on interactions with cellular membranes, specific antimicrobial efficacy, its role in proteomics, and its design as a bioinorganic ligand are not supported by detailed research findings in the existing literature for this particular molecule.

While the compound is listed as a biochemical for proteomics research by some commercial suppliers scbt.com, no specific applications, methodologies, or detailed studies were found to elaborate on this role or any of the other requested topics. Information available is on related but structurally distinct compounds, which falls outside the strict constraints of the request. Therefore, generating a thorough, informative, and scientifically accurate article solely on “this compound” is not possible at this time.

Future Research Directions and Potential Impact

Design and Synthesis of Novel Derivatives with Tailored Physicochemical Properties

The core structure of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol offers multiple sites for chemical modification to create novel derivatives. Future research could focus on:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring could significantly alter the electronic properties of the molecule. This could influence its fluorescence, reactivity, and interactions with other molecules.

Modification of the Pyridine (B92270) Rings: Functionalization of the pyridine rings, for instance, through N-oxidation or the introduction of various substituents, could modulate the compound's solubility, coordination chemistry, and biological activity.

Derivatization of the Hydroxyl Group: The ethanol (B145695) hydroxyl group could be esterified, etherified, or replaced with other functional groups to create a library of compounds with a wide range of physicochemical properties, from lipophilicity to hydrogen bonding capabilities.

These synthetic efforts would aim to produce derivatives with tailored properties for specific applications, such as improved solubility for biological assays or enhanced thermal stability for materials science.

Integration into Advanced Functional Materials for Emerging Technologies

The presence of aromatic and heteroaromatic rings in this compound suggests its potential as a building block for advanced functional materials. Future research could explore its integration into:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms could act as coordination sites for metal ions, potentially forming novel MOFs with interesting porous structures and catalytic or sensing properties.

Organic Light-Emitting Diodes (OLEDs): The conjugated system of the phenyl and pyridine rings might impart useful photophysical properties. Derivatives could be designed to exhibit fluorescence or phosphorescence, making them candidates for emissive layers in OLEDs.

Polymers and Dendrimers: The molecule could be incorporated as a monomer or a core unit in the synthesis of polymers and dendrimers, leading to materials with unique thermal, mechanical, or optical properties.

Expansion of the Catalytic Repertoire and Optimization for Industrial Relevance

The nitrogen atoms in the pyridine rings could endow this compound and its derivatives with catalytic activity. Future investigations might focus on:

Homogeneous Catalysis: The compound could be explored as a ligand for transition metal catalysts in various organic transformations, such as cross-coupling reactions or hydrogenations.

Organocatalysis: The basic nature of the pyridine nitrogens suggests potential applications in organocatalysis, for example, in promoting condensation reactions.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands or catalysts in asymmetric synthesis to produce enantiomerically pure compounds.

Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, would be crucial for achieving high efficiency and selectivity, making these catalytic systems relevant for industrial applications.

Deeper Elucidation of Molecular Mechanisms in Biological Contexts

While no biological activity has been reported for this compound, its structure, containing pyridine and phenyl moieties, is found in many biologically active molecules. Future research could involve:

Screening for Biological Activity: The compound and its derivatives could be screened against various biological targets, including enzymes, receptors, and whole cells, to identify any potential therapeutic effects, such as antimicrobial or anticancer activity.

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding of these compounds to specific biological targets and to understand the molecular basis of any observed activity.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers could establish SARs to guide the design of more potent and selective agents.

Exploration of New Application Avenues in Chemical Science and Technology

The unique combination of functional groups in this compound opens up possibilities for its use in various other areas of chemical science and technology. Potential new applications to be explored include:

Chemical Sensors: Derivatives that exhibit changes in their optical or electrochemical properties upon binding to specific analytes could be developed as chemical sensors.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces and act as a corrosion inhibitor.

Photochromic Materials: By incorporating photoresponsive moieties, derivatives of this compound could be designed to exhibit photochromism, with potential applications in smart windows and optical data storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.